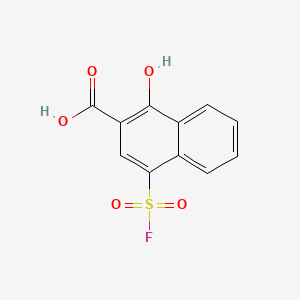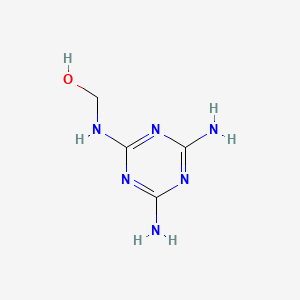
COPROPORPHYRIN III DIHYDROCHLORID
Übersicht
Beschreibung
21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, also known as 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, is a useful research compound. Its molecular formula is C36H40Cl2N4O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.
The exact mass of the compound 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie bei Krebs
Coproporphyrin III Dihydrochlorid (CPIII) wird in der photodynamischen Therapie (PDT) eingesetzt, einer Behandlungsmethode, die lichtempfindliche Verbindungen verwendet, um reaktive Sauerstoffspezies zu erzeugen, wenn sie bestimmten Wellenlängen des Lichts ausgesetzt werden {svg_1}. Diese reaktiven Spezies können Krebszellen zerstören, wodurch CPIII ein wertvolles Mittel zur gezielten Behandlung bestimmter Krebsarten darstellt.
Antibakterielle Behandlungen
CPIII hat sich als vielversprechend bei der Behandlung von bakteriellen Infektionen erwiesen. Seine Fähigkeit, bei Lichtaktivierung Singulett-Sauerstoff zu erzeugen, macht es zu einem Kandidaten für die antimikrobielle photodynamische Therapie (aPDT), die zur Eliminierung pathogener Bakterien, einschließlich antibiotikaresistenter Stämme, eingesetzt wird {svg_2}.
Biokatalyse und industrielle Produktion
Kürzlichere Fortschritte in der Stoffwechseltechnik haben die hochproduktive Produktion von CPIII mit Rhodobacter sphaeroides als Zellfabrik ermöglicht. Dieser biotechnologische Ansatz bietet eine nachhaltige und effiziente Methode zur Produktion von CPIII im industriellen Maßstab, was für seine Anwendung in verschiedenen Industrien entscheidend ist {svg_3}.
Synthese von Metalloporphyrinen
CPIII dient als Vorstufe für die Synthese von Metalloporphyrinen, Verbindungen mit einem zentralen Metallion. Diese sind wichtig für die Produktion von Häm, einem essentiellen Bestandteil von Hämoglobin, und anderen bioaktiven Metalloporphyrinen mit Anwendungen in der Medizin und Materialwissenschaft {svg_4}.
Biobasierte Produktion in E. coli
Die Entwicklung von Escherichia coli-Stämmen zur gezielten biobasierten Produktion von CPIII wurde untersucht. Durch die Manipulation wichtiger Enzyme und Stoffwechselwege können Forscher CPIII in großen Mengen produzieren, was für seine Anwendung in verschiedenen Bereichen wie Farbstoffen und Pigmenten von Bedeutung ist {svg_5}.
Diagnostische Fluoreszenzbilderung
Die Fluoreszenzeigenschaften von CPIII werden in der diagnostischen Bildgebung genutzt. Es kann zur Unterscheidung zwischen gesunden und krebsigen Zellen sowie zur Überwachung der Konzentrationsänderungen von Porphyrinen innerhalb von Zellen verwendet werden, wodurch Einblicke in zelluläre Prozesse und Krankheitsverläufe gewonnen werden {svg_6}.
Energieanwendungen
Die photophysikalischen und elektrochemischen Eigenschaften von CPIII-Derivaten werden auf ihre potenzielle Verwendung in Energieanwendungen untersucht. Dazu gehört die Entwicklung von Systemen zur Solarenergiegewinnung und photovoltaischen Geräten, bei denen CPIII-Derivate als lichtabsorbierende Materialien eine Rolle spielen könnten {svg_7}.
Lebensmittel- und Futtermittelindustrie
CPIII und seine Derivate werden auch in der Lebensmittel- und Futtermittelindustrie eingesetzt. Sie können als Zusatzstoffe oder Farbstoffe dienen, die ernährungsphysiologische Vorteile bieten oder die visuelle Attraktivität von Lebensmitteln verbessern. Die biobasierte Produktion von CPIII macht es zu einer nachhaltigeren Option für diese Industrien {svg_8}.
Safety and Hazards
Wirkmechanismus
Target of Action
Coproporphyrin III Dihydrochloride primarily targets the enzyme Uroporphyrinogen Decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .
Mode of Action
The compound interacts with its target, Uroporphyrinogen Decarboxylase, to facilitate the decarboxylation of four acetate groups of uroporphyrinogen III, yielding coproporphyrinogen III . This interaction results in the transformation of the substrate and the progression of the heme biosynthesis pathway .
Biochemical Pathways
Coproporphyrin III Dihydrochloride is involved in the Porphyrin Metabolism pathway . It is a metabolic intermediate in the biosynthesis of many compounds critical for living organisms, such as hemoglobin and chlorophyll . The compound is a porphyrinogen, characterized by a hexahydroporphine core with various side chains .
Pharmacokinetics
Recent studies have focused on coproporphyrin (cp)-i and cp-iii as endogenous biomarkers for organic anion transporting polypeptides (oatps) . These studies suggest that CPs are also substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .
Result of Action
The result of the action of Coproporphyrin III Dihydrochloride is the production of coproporphyrinogen III from uroporphyrinogen III . This is a critical step in the heme biosynthesis pathway, leading to the production of heme, an essential component of hemoglobin and various other hemoproteins .
Action Environment
The action of Coproporphyrin III Dihydrochloride can be influenced by environmental factors such as pH . For instance, the compound induces aggregation of Staphylococcus aureus under certain conditions, such as during early stationary phase growth and at low pH values (4-6) . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is present .
Eigenschaften
IUPAC Name |
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBATLQJODMDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40Cl2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14643-66-4 (Parent) | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0071883 | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-73-8, 14643-66-4 | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coproporphyrin III dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coproporphyrin III dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5447NGE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why was Coproporphyrin III Dihydrochloride used in this study on feline corneal sequestra?
A: The study aimed to determine if porphyrins contribute to the brown/amber discoloration observed in feline corneal sequestra. To achieve this, researchers used spectrofluorometry to measure porphyrin concentrations in tissue samples. Coproporphyrin III Dihydrochloride, a well-characterized porphyrin compound, served as a standard for comparison in this analytical technique []. By comparing the fluorescence properties of the tissue samples to those of the known standard, researchers could determine the presence or absence of porphyrins like Coproporphyrin III in the feline tissues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



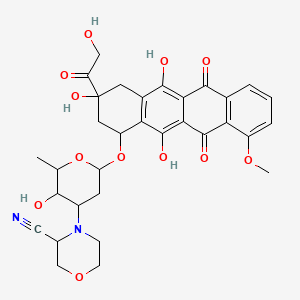

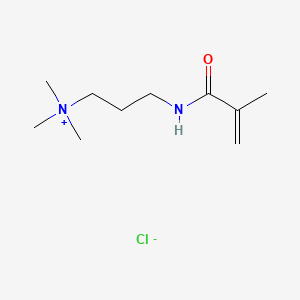



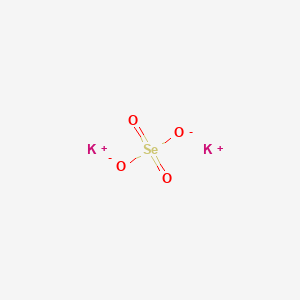
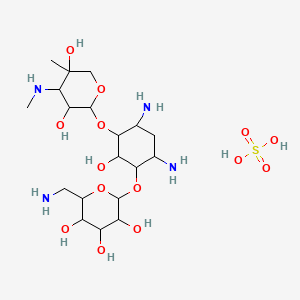


![Naphtho[1,2-b]furan](/img/structure/B1202928.png)
